1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one
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Overview
Description
“1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” is a chemical compound with the molecular formula C9H10ClN3O . It has a dihedral angle between the pyridine ring and imidazoline ring mean plane of 76.2° . In the crystal structure, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers .
Molecular Structure Analysis
The molecular structure of “1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” is characterized by a dihedral angle between the pyridine ring and imidazoline ring mean plane of 76.2° . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers . Additionally, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” include a molecular weight of 211.65 . The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Characterization
A study on the synthesis and crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrates the compound's nonplanar structure and the absence of intra- or intermolecular hydrogen bonds in its crystal structure. This research highlights the compound's broad inhibitory activities toward fungi at specific concentrations, showcasing its potential as a bioactive molecule (Xue Si-jia, 2011).
Anticonvulsant Properties
The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, have been analyzed. These studies reveal the critical orientation of the piperidine-like group due to delocalization, underscoring the compound's relevance in designing anticonvulsant medications (Guy Georges et al., 1989).
Thioanalogues Synthesis
Research on the synthesis, spectral characteristics, and structures of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of N-1-methylanabasine, and its structural confirmation through various spectroscopic methods and X-ray diffraction analysis. The study provides insights into the compound's molecular interactions and electron delocalization, contributing to the understanding of thioanalogue's structural dynamics (Marzena Wojciechowska-Nowak et al., 2011).
Corrosion Inhibition
A study on the quantum chemical and molecular dynamic simulation for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron. This research explores the adsorption and corrosion inhibition properties of piperidine derivatives, demonstrating their potential application in corrosion prevention technologies (S. Kaya et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h4-5,7H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRUQENBDHGVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one |
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